3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide
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Overview
Description
3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide is a synthetic compound that belongs to the class of amides. It features a phenyl group, a thiophene ring, and a cyclopentyl moiety, making it structurally complex and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with opioid receptors, leading to changes in pain perception and other physiological responses .
Biochemical Pathways
Fentanyl analogs are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions involving glucuronide or sulfate conjugate formation can be expected .
Pharmacokinetics
Similar compounds, such as fentanyl analogs, are known to undergo metabolic transformations at several sites . The presence of metabolites can be crucial for confirming the uptake of such compounds .
Result of Action
Similar compounds, such as fentanyl analogs, have high potential for producing addiction and severe adverse effects including coma and death .
Action Environment
It is known that the action of similar compounds, such as fentanyl analogs, can be influenced by various factors, including the presence of other substances, the physiological state of the individual, and environmental conditions .
Biochemical Analysis
Biochemical Properties
It is anticipated that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide is not well-defined . It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . It is anticipated that this compound could interact with various enzymes or cofactors and potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopentyl ring followed by the introduction of the thiophene and phenyl groups. The final step involves the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
Uniqueness
3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide is unique due to its specific combination of a phenyl group, a thiophene ring, and a cyclopentyl moiety. This structural arrangement may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-phenyl-N-(1-thiophen-2-ylcyclopentyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-17(11-10-15-7-2-1-3-8-15)19-18(12-4-5-13-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQTDUNUNNMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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